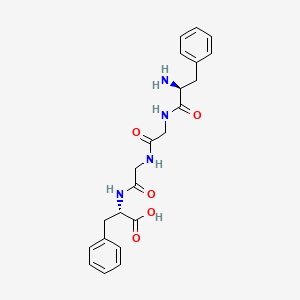

![molecular formula C7H5FN2S B1340678 7-Fluorobenzo[d]thiazol-2-amine CAS No. 20358-08-1](/img/structure/B1340678.png)

7-Fluorobenzo[d]thiazol-2-amine

Descripción general

Descripción

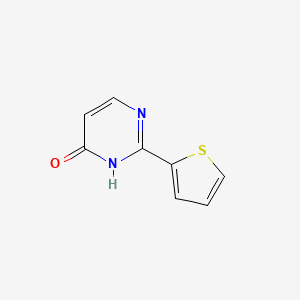

The compound 7-Fluorobenzo[d]thiazol-2-amine is a fluorinated benzothiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom on the benzothiazole ring can significantly influence the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

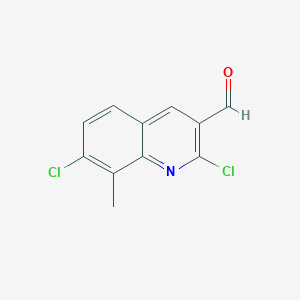

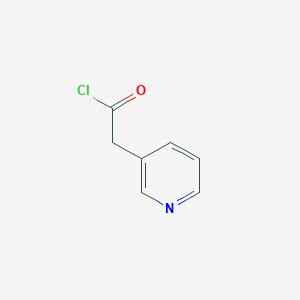

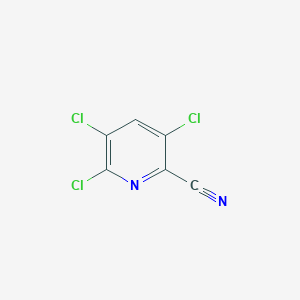

The synthesis of fluorinated benzothiazole derivatives often involves multi-step reactions, starting from simpler amines or amino acids. For instance, the synthesis of various 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole derivatives was achieved by condensation of 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole with different aromatic aldehydes, followed by reactions with acetyl chloride, chloroacetyl chloride, and phenyl acetyl chloride to yield azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole . Additionally, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives were prepared starting from 2-amino benzothiazole through amination, cyclization, alkylation, and click chemistry .

Molecular Structure Analysis

The molecular structure of fluorinated benzothiazole derivatives is characterized by the presence of a benzothiazole core with a fluorine atom at the 7-position. The introduction of fluorine is known to affect the electronic distribution within the molecule, which can be crucial for the biological activity. The crystal structures of related fluorine-substituted compounds, such as 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, have been studied, revealing the formation of a banded structure through intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Fluorinated benzothiazoles participate in various chemical reactions, including condensation, cyclization, and cross-coupling reactions. The reactivity of these compounds can be attributed to the electron-withdrawing nature of the fluorine atom, which activates the benzothiazole ring towards nucleophilic attack. For example, the Sonogashira cross-coupling reaction was used to synthesize non-symmetrical 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluorobenzo[d]thiazol-2-amine derivatives are influenced by the fluorine substitution. These compounds exhibit good thermal stability, as demonstrated by thermogravimetric analysis, with stability up to 200°C . The electronic properties, such as HOMO and LUMO energies, have been calculated, indicating a significant electronic delocalization in the excited state . The presence of fluorine also enhances the solubility of these compounds in water or PBS buffer systems, which is advantageous for biological applications .

Aplicaciones Científicas De Investigación

-

Anticancer and Antiinflammatory Agents

- Field : Medicinal and Pharmaceutical Chemistry .

- Application : The compound is used in the synthesis of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents .

- . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .

- Results : The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

-

Anti-inflammatory Properties

- Field : Medicinal Chemistry .

- Application : The compound is used in the synthesis of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives with anti-inflammatory properties .

- Methods : The synthesized compounds were judged by their C, H and N analysis and the structure was analyzed based on IR, 1 H, 13 C NMR and mass spectral data . The compounds were evaluated for anti-inflammatory activity .

- Results : Compounds 8b and 9b with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

-

Anti-biofilm Formation

- Field : Microbiology .

- Application : The compound is used in the synthesis of benzo [ d ]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1 derivatives for anti-biofilm formation of Pseudomonas aeruginosa .

- Methods : Docking studies were conducted to reveal the binding to the active site of Pseudomonas aeruginosa quorum sensing LasR system .

- Results : Compounds 3, 6 and 7 showed better affinity compared to reference compounds 4-NPO .

- Antibacterial Activity

- Field : Medicinal Chemistry .

- Application : The compound is used in the synthesis of N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .

- Methods : The compounds were synthesized and their antibacterial activity was evaluated .

- Results : The synthesized compounds showed promising antibacterial activity .

- Antibacterial Activity

- Field : Medicinal Chemistry .

- Application : The compound is used in the synthesis of N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .

- Methods : The compounds were synthesized and their antibacterial activity was evaluated .

- Results : The synthesized compounds showed promising antibacterial activity .

Safety And Hazards

Propiedades

IUPAC Name |

7-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMZTMFZBAXQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565037 | |

| Record name | 7-Fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluorobenzo[d]thiazol-2-amine | |

CAS RN |

20358-08-1 | |

| Record name | 7-Fluoro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)